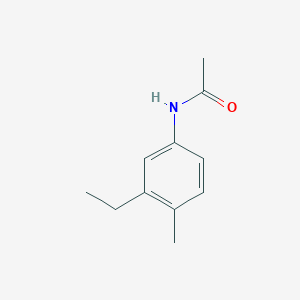
1-(4-Chlorobenzyl)-4-{(methylamino)methyl}piperidine
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-4-{(methylamino)methyl}piperidine, also known as 4-Chlorobenzylpiperidine (4-CBP), is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The exact mechanism of action of 4-CBP is not fully understood. However, it is believed to act as a dopamine receptor antagonist, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 4-CBP can affect various biochemical and physiological processes in the body. For example, it has been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects. Additionally, it has been shown to have anxiolytic and sedative effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-CBP is its high selectivity for dopamine receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of using 4-CBP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 4-CBP. For example, further studies could investigate its potential therapeutic effects in the treatment of various neurological disorders. Additionally, studies could investigate its potential as a tool for studying the function of other neurotransmitter systems in the brain. Finally, research could focus on developing new and improved synthesis methods for 4-CBP, which could improve its purity, yield, and overall utility in scientific research.
Wissenschaftliche Forschungsanwendungen
The unique chemical properties of 4-CBP have made it an important compound for scientific research. It has been extensively studied for its potential applications in the treatment of various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, it has been shown to have potential as a tool for studying the function of various neurotransmitter systems in the brain.
Eigenschaften
IUPAC Name |
1-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-16-10-12-6-8-17(9-7-12)11-13-2-4-14(15)5-3-13/h2-5,12,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYILTHAUSXKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-{(methylamino)methyl}piperidine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

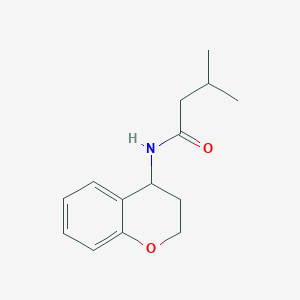
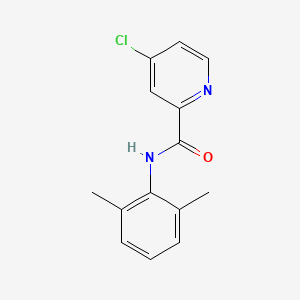
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7458190.png)
![1-[1-[(3-Chlorophenyl)methyl]-3-methylpyrazol-4-yl]ethanone](/img/structure/B7458193.png)
![N-carbamoyl-3-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]propanamide](/img/structure/B7458201.png)
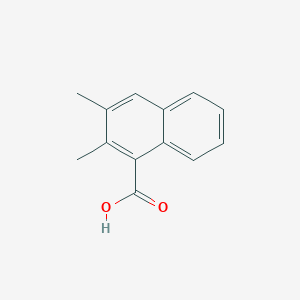
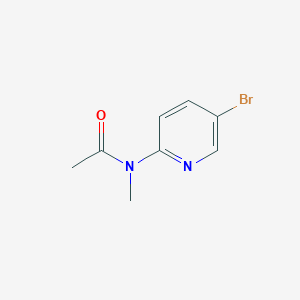
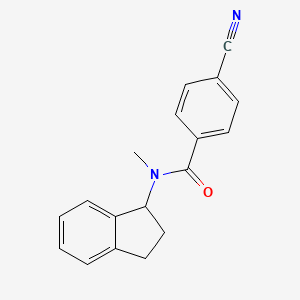
![1-ethyl-3-[4-[6-(ethylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458221.png)
![N-([1,2,4]triazolo[1,5-a]pyridin-2-yl)pyridine-3-sulfonamide](/img/structure/B7458226.png)
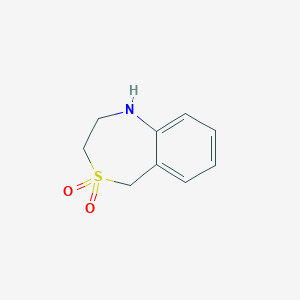
![11-(3,5-dimethylphenyl)-3-(prop-2-en-1-yl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B7458246.png)

